N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(14-5-7-17-19-14)16-9-11-3-1-2-4-13(11)12-6-8-20-10-12/h1-8,10H,9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCHMODIIHIIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=NO2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
N-(2-(Thiophen-3-yl)benzyl)isoxazole-5-carboxamide comprises three key components:
- Isoxazole-5-carboxylic acid : Synthesized via cycloaddition or cyclocondensation.
- N-(2-(Thiophen-3-yl)benzyl)amine : Derived from benzylamine substituted at the 2-position with thiophen-3-yl.
- Amide bond formation : Coupling the acid and amine using activating agents.
Synthesis of Isoxazole-5-Carboxylic Acid
1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
The most widely utilized method involves copper-catalyzed cycloaddition between terminal alkynes and nitrile oxides, yielding 3,5-disubstituted isoxazoles. For example:
- Route : Terminal alkyne + nitrile oxide → isoxazole-5-carboxylate → hydrolysis → isoxazole-5-carboxylic acid.
- Conditions : Cu(I) catalysts (e.g., CuI) in PEG-400 or ionic liquids.
- Yield : 70–85% (ester), >90% hydrolysis efficiency.
Representative Procedure:
- Generate nitrile oxide in situ from aldoxime using hydroxy(tosyloxy)iodobenzene (HTIB).
- React with terminal alkyne (e.g., propiolic acid ester) under Cu(I) catalysis.
- Hydrolyze ester to carboxylic acid using LiOH or NaOH.
Synthesis of N-(2-(Thiophen-3-yl)benzyl)Amine
Reductive Amination of 2-(Thiophen-3-yl)Benzaldehyde
Amide Coupling Strategies
Carbodiimide-Mediated Coupling (EDC/HOBt)
Optimization and Scalability
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form amines or alcohols.
Substitution: The benzyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with biological receptors, while the isoxazole ring can form hydrogen bonds with enzymes or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit biological activities.
Isoxazole Derivatives: Compounds such as isoxazole-4-carboxamide, known for their medicinal properties.
Uniqueness
N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide is unique due to the combination of thiophene and isoxazole rings, which confer distinct electronic and structural properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Biological Activity
N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure combining an isoxazole ring with a thiophene moiety, which is believed to contribute to its biological properties. The synthesis typically involves the following steps:
- Formation of the Isoxazole Ring : This can be achieved through a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes.
- Introduction of the Thiophene Group : This step may involve cyclization reactions starting from thiophene derivatives.
- Formation of the Carboxamide Group : The carboxamide is introduced via amidation reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to significant biological effects, including anti-cancer activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of isoxazole have shown promising cytotoxic effects against various cancer cell lines, including:
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- A549 (lung cancer)
In vitro assays demonstrated that certain derivatives exhibit IC50 values ranging from 0.7 µM to 35.2 µM, indicating strong antiproliferative effects compared to established chemotherapeutics like doxorubicin and 5-fluorouracil .
| Compound | IC50 (µM) MCF7 | IC50 (µM) HCT116 | IC50 (µM) A549 |
|---|---|---|---|
| This compound | Data needed | Data needed | Data needed |
| Doxorubicin | 0.22 ± 0.02 | 0.14 ± 0.05 | 0.23 ± 0.02 |
| 5-Fluorouracil | 21.0 ± 0.75 | 14.1 ± 0.26 | 18.4 ± 1.1 |
Mechanistic Studies
Mechanistic studies have indicated that this compound may induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and activation of caspases .
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- Study on Indole-Isoxazole Derivatives : A study demonstrated that indole-isoxazole hybrids exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a similar potential for this compound .
- Real-Time Cellular Response : Research utilizing real-time cell electronic sensing (RT-CES) showed that specific derivatives could inhibit cell proliferation effectively at lower concentrations compared to higher concentrations required for others .
Q & A
Q. What synthetic methodologies are most effective for preparing N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the benzyl-thiophene intermediate via coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkage) .
- Step 2 : Amide bond formation between the benzyl-thiophene intermediate and isoxazole-5-carboxylic acid using coupling reagents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF) .
- Optimization : Reaction yields (often 50–70%) depend on solvent choice (polar aprotic solvents preferred), temperature control (0–25°C for coupling), and catalyst loading (5–10 mol% for coupling agents) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for verifying the thiophene (δ 6.8–7.5 ppm), benzyl (δ 4.5–5.0 ppm for CH), and isoxazole (δ 8.1–8.3 ppm for protons) moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected at ~327.08) .
- IR Spectroscopy : Key peaks include C=O stretch (~1680 cm) and N-H bend (~1550 cm) for the carboxamide group .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Use target-specific enzymes (e.g., kinases) with fluorescence-based readouts.
- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Data Interpretation : Compare IC values with structurally similar compounds (e.g., benzothiazole-isoxazole hybrids) to establish baseline activity .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict electronic properties and reactive sites in this compound?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices .
- Key Findings : The isoxazole ring and thiophene sulfur atoms are electron-deficient regions, making them susceptible to nucleophilic attack. The carboxamide group shows high polarity, influencing solubility and binding interactions .
- Validation : Compare DFT-predicted bond lengths/angles with X-ray crystallography data (if available) .
Q. What challenges arise in crystallizing this compound, and how can hydrogen-bonding patterns guide polymorph design?
- Methodological Answer :
- Crystallization Issues : The compound’s flexibility (due to the benzyl-thiophene linker) may lead to poor crystal packing. Use slow evaporation in mixed solvents (e.g., DCM/hexane) .
- Hydrogen-Bond Analysis : Graph-set notation (e.g., motifs) identifies amide N-H···O=C interactions, which stabilize the crystal lattice .
- Tools : Mercury CSD software visualizes packing motifs and void spaces, aiding in co-crystal design for improved bioavailability .
Q. How do structural modifications (e.g., halogenation or methyl substitution) impact the compound’s pharmacological profile?
- Methodological Answer :
- SAR Studies :
- Experimental Validation : Synthesize analogs and compare IC values in dose-response assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
